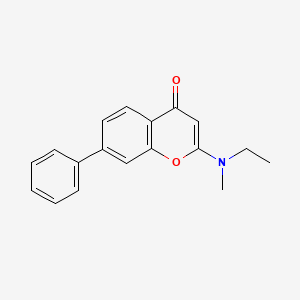
4H-1-Benzopyran-4-one, 2-(ethylmethylamino)-7-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4H-1-Benzopyran-4-one, 2-(ethylmethylamino)-7-phenyl- is a useful research compound. Its molecular formula is C18H17NO2 and its molecular weight is 279.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4H-1-Benzopyran-4-one, 2-(ethylmethylamino)-7-phenyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4H-1-Benzopyran-4-one, 2-(ethylmethylamino)-7-phenyl- including the price, delivery time, and more detailed information at info@benchchem.com.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Ethyl(methyl)amino)-7-phenyl-4H-chromen-4-one typically involves the following steps:
-
Formation of the Chromen-4-one Core:
- The chromen-4-one core can be synthesized via the condensation of salicylaldehyde with an appropriate β-ketoester in the presence of a base such as sodium hydroxide.
- The reaction is carried out under reflux conditions, and the resulting product is purified by recrystallization.
-
Introduction of the Ethyl(methyl)amino Group:
- The ethyl(methyl)amino group is introduced through a nucleophilic substitution reaction.
- The chromen-4-one derivative is reacted with ethyl(methyl)amine in the presence of a suitable catalyst such as palladium on carbon (Pd/C).
- The reaction is typically carried out in an organic solvent such as ethanol under reflux conditions.
Industrial Production Methods:
- Industrial production of 2-(Ethyl(methyl)amino)-7-phenyl-4H-chromen-4-one follows similar synthetic routes but on a larger scale.
- Continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and yield.
- Purification is achieved through techniques such as column chromatography and crystallization.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl(methyl)amino group, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can target the chromen-4-one core, converting it to the corresponding chromanol derivative.
Substitution: The phenyl group at the seventh position can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic aromatic substitution reactions often employ reagents like bromine (Br₂) and sulfuric acid (H₂SO₄).
Major Products Formed:
Oxidation: Formation of N-oxides.
Reduction: Formation of chromanol derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-(Ethyl(methyl)amino)-7-phenyl-4H-chromen-4-one has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-(Ethyl(methyl)amino)-7-phenyl-4H-chromen-4-one involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis.
Effects: The compound’s effects are mediated through its ability to inhibit or activate specific enzymes and receptors, leading to changes in cellular processes.
Comparison with Similar Compounds
- 2-(Dimethylamino)-7-phenyl-4H-chromen-4-one
- 2-(Ethylamino)-7-phenyl-4H-chromen-4-one
- 2-(Methylamino)-7-phenyl-4H-chromen-4-one
Comparison:
- Uniqueness: 2-(Ethyl(methyl)amino)-7-phenyl-4H-chromen-4-one is unique due to the presence of both ethyl and methyl groups on the amino moiety, which can influence its chemical reactivity and biological activity.
- Chemical Properties: The presence of different substituents on the amino group can affect the compound’s solubility, stability, and reactivity.
- Biological Activity: Variations in the amino group can lead to differences in the compound’s interaction with biological targets, potentially altering its therapeutic effects.
This detailed overview provides a comprehensive understanding of 2-(Ethyl(methyl)amino)-7-phenyl-4H-chromen-4-one, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
83767-02-6 |
|---|---|
Molecular Formula |
C18H17NO2 |
Molecular Weight |
279.3 g/mol |
IUPAC Name |
2-[ethyl(methyl)amino]-7-phenylchromen-4-one |
InChI |
InChI=1S/C18H17NO2/c1-3-19(2)18-12-16(20)15-10-9-14(11-17(15)21-18)13-7-5-4-6-8-13/h4-12H,3H2,1-2H3 |
InChI Key |
XZXOCFDTZDCWHK-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C)C1=CC(=O)C2=C(O1)C=C(C=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



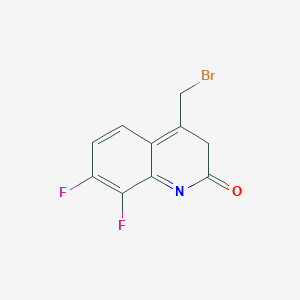
![7-Chloro-3-(cyclopropylmethyl)-8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B11844747.png)

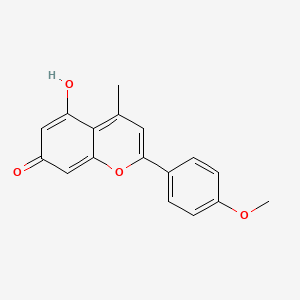
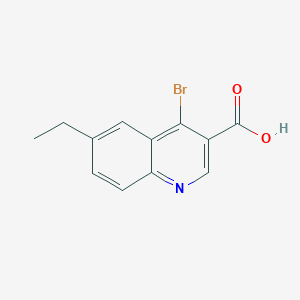

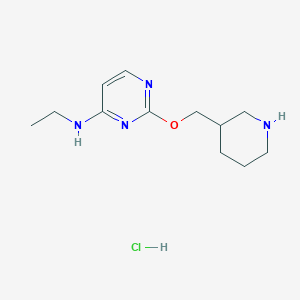


![2-[(E)-N-hydroxy-C-methylcarbonimidoyl]-4-nonylphenol](/img/structure/B11844803.png)

![9-[(2-Fluorophenyl)methyl]-N-(propan-2-yl)-9H-purin-6-amine](/img/structure/B11844813.png)
![6-(Hydroxymethyl)-4,9-dimethoxy-5H-furo[3,2-g][1]benzopyran-5-one](/img/structure/B11844819.png)
